(5-(2-Chlorophenyl)pyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(2-chlorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBXGSZDVDXNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285675 | |
| Record name | 5-(2-Chlorophenyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-03-0 | |
| Record name | 5-(2-Chlorophenyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Studies of 5 2 Chlorophenyl Pyridin 3 Yl Methanol
Electronic Spectroscopy:Information regarding the electronic transitions of the molecule, typically studied using UV-Vis spectroscopy, is also not available.
Due to the absence of this fundamental spectroscopic data, a scientifically accurate and detailed article based on the requested outline cannot be generated at this time. The creation of such an article requires concrete experimental findings to ensure the content is valid and informative.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No data on the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or the solvent-dependent spectral behavior of (5-(2-Chlorophenyl)pyridin-3-yl)methanol has been reported.
X-ray Diffraction (XRD) Crystallography for Solid-State Structures
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates is not available.
Computational and Theoretical Investigations of 5 2 Chlorophenyl Pyridin 3 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of (5-(2-Chlorophenyl)pyridin-3-yl)methanol. These methods model the electronic structure of the molecule to predict various chemical and physical attributes.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scispace.com This approach calculates the electron density to determine the ground-state energy, allowing for the prediction of bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(2d,p), have been shown to provide results that are in excellent agreement with experimental data. scribd.com
In a theoretical study of a closely related isomer, 6-(4-Chlorophenyl)-4-pyridine-methanol (CPPM), DFT was used to optimize the molecular structure. scribd.com The findings from such an analysis on this compound would be expected to yield precise structural parameters. These calculations confirm the molecule's conformation, including the relative orientation of the chlorophenyl and pyridine rings.
Table 1: Predicted Structural Parameters for a (Chlorophenyl)pyridin-yl Methanol (B129727) Isomer (CPPM) using DFT Data based on the isomer 6-(4-Chlorophenyl)-4-pyridine-methanol as a proxy. scribd.com
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-O (methanol) | 1.43 Å |
| Bond Length | C-C (inter-ring) | 1.49 Å |
| Bond Angle | C-C-C (pyridine ring) | ~118-121° |
| Bond Angle | C-C-Cl (phenyl ring) | ~119-120° |
| Dihedral Angle | Phenyl-Pyridine | ~36.7° |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from filled donor orbitals to empty acceptor orbitals within a molecule. uni-muenchen.denih.gov These interactions stabilize the molecule, and their energies can be quantified using second-order perturbation theory. acadpubl.eu The greater the stabilization energy (E(2)), the more intense the interaction between the electron donor and acceptor. researchgate.net
Table 2: Predicted NBO Analysis of Major Hyperconjugative Interactions for a (Chlorophenyl)pyridin-yl Methanol Isomer (CPPM) Data based on the isomer 6-(4-Chlorophenyl)-4-pyridine-methanol as a proxy. scribd.com
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| π(C-C) Pyridine | π(C-C) Phenyl | π → π | 22.56 |
| π(C-C) Phenyl | π(C-C) Pyridine | π → π | 20.11 |
| LP(Cl) | π(C-C) Phenyl | n → π | 5.87 |
| LP(N) Pyridine | σ(C-C) Pyridine | n → σ | 4.15 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.orgsapub.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. scispace.com
For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring, while the LUMO would be distributed across the pyridine ring. The energy gap can be used to derive global reactivity descriptors such as chemical hardness, softness, and electrophilicity, which quantify the molecule's resistance to change in its electron distribution and its ability to accept electrons. researchgate.net In a study of the isomer CPPM, the HOMO-LUMO gap was calculated to be 4.88 eV, indicating good stability. scribd.com
Table 3: Predicted FMO Properties and Reactivity Descriptors for a (Chlorophenyl)pyridin-yl Methanol Isomer (CPPM) Data based on the isomer 6-(4-Chlorophenyl)-4-pyridine-methanol as a proxy. scribd.com
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.59 |
| ELUMO | -1.71 |
| HOMO-LUMO Gap (ΔE) | 4.88 |
| Chemical Hardness (η) | 2.44 |
| Chemical Softness (S) | 0.20 |
| Electrophilicity Index (ω) | 1.83 |
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental results for validation.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strength, can be compared directly with experimental spectra. mdpi.com To account for solvent effects, these calculations are often performed using a Polarizable Continuum Model (PCM), which simulates the solvent environment. mdpi.com
For this compound, TD-DFT calculations would predict the primary electronic transitions, which are typically π → π* transitions within the aromatic system. A TD-DFT study on the isomer CPPM, using the B3LYP/6-311+G(2d,p) level of theory, predicted a maximum absorption wavelength (λmax) of 279 nm, which corresponded to the HOMO→LUMO transition. scribd.com This theoretical prediction was in strong agreement with the experimental value of 275 nm, validating the computational approach. scribd.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial tool for structure elucidation and verification. nrel.gov The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.net These theoretical predictions for ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. nih.gov
While detailed predicted shifts for the specific title compound are not available, the methodology is well-established. For related pyridine derivatives, DFT-based GIAO calculations have shown high accuracy, with root-mean-square deviations for ¹³C and ¹H shifts being as low as 1.93 ppm and 0.154 ppm, respectively, when using appropriate functionals and basis sets. nih.gov Such a computational analysis for this compound would involve optimizing the geometry and then performing GIAO calculations to predict the chemical shifts for each unique carbon and hydrogen atom, providing a theoretical spectrum for comparison against experimental findings. scribd.com
Simulated Vibrational Spectra
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a 6-311G basis set, provides a powerful tool for understanding the structural characteristics of a molecule by predicting its infrared and Raman spectra. nih.gov For this compound, the simulated spectrum reveals key vibrational modes associated with its distinct functional groups.
The high-frequency region of the spectrum is characterized by the O-H stretching vibration of the methanol group, typically appearing as a sharp band. Aromatic C-H stretching vibrations from both the pyridine and chlorophenyl rings are also prominent in this region. The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1650 cm⁻¹ range and are indicative of the heterocyclic aromatic system. researchgate.net The presence of the chlorophenyl group is confirmed by a characteristic C-Cl stretching mode, which is typically found in the lower frequency region of the spectrum. The bending vibrations (scissoring, wagging) of the CH₂ group in the methanol bridge and various in-plane and out-of-plane ring deformations occur at intermediate to low frequencies. researchgate.netmdpi.com A comparison between theoretical and experimental spectra, when available, allows for a comprehensive assignment of the fundamental vibrational modes. nih.gov
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| 3400-3600 | O-H stretching (methanol group) |
| 3000-3100 | Aromatic C-H stretching (pyridine and phenyl rings) |
| 2850-2950 | Aliphatic C-H stretching (CH₂ of methanol group) |
| 1550-1650 | C=N and C=C stretching (pyridine ring) |
| 1400-1500 | C=C stretching (phenyl ring) |
| 1000-1200 | C-O stretching (methanol group) |
| 700-800 | C-Cl stretching |
| 600-900 | Aromatic C-H out-of-plane bending |
Electronic Structure and Reactivity Studies
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dedeeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
For this compound, the MEP map is expected to show distinct regions of positive and negative potential. The most negative potential (typically colored red) is localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These regions represent the most likely sites for electrophilic attack or hydrogen bond donation. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are expected around the hydrogen atom of the hydroxyl group, indicating a propensity for nucleophilic interaction. uctm.edu The aromatic rings exhibit a relatively neutral potential (green), though the electron-withdrawing nature of the chlorine atom may create a slightly more positive region on the chlorophenyl ring. This detailed charge mapping provides valuable insights into the molecule's intermolecular interaction capabilities and reactive sites. nih.gov
Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), offer quantitative measures of a molecule's stability and reactivity. These descriptors, including chemical potential (μ) and chemical hardness (η), are calculated using DFT. researchgate.net
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.
Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, which correlates with chemical stability. A larger gap implies higher stability and lower reactivity.
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. It measures the resistance to charge transfer. Hard molecules have a large energy gap.
Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2. It is related to the molecule's electronegativity.
| Parameter | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation of electron cloud |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Escaping tendency of electrons |
Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from a donor moiety to an acceptor moiety within the same molecule upon photoexcitation. nih.govrsc.org In D–π–A (donor–π bridge–acceptor) systems, this process is fundamental to their photophysical properties.
In this compound, the chlorophenyl and pyridine rings constitute the π-conjugated system. The distribution of the HOMO and LUMO provides insight into the potential for ICT. researchgate.net Theoretical calculations often show that the HOMO is localized over one part of the π-system, while the LUMO is localized over another. The electronic transition from the ground state to the first excited state (HOMO→LUMO transition) can thus be characterized as an ICT process. The nature of the substituents and the dihedral angle between the two aromatic rings significantly influence the efficiency of this charge transfer. rsc.org Such ICT characteristics are crucial for applications in materials science, particularly for nonlinear optics. nih.gov
Nonlinear Optical (NLO) Properties Assessment
Molecules with large dipole moments and significant intramolecular charge transfer characteristics often exhibit notable nonlinear optical (NLO) properties. mdpi.com These properties are of great interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of NLO behavior by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). researchgate.net
DFT calculations are employed to determine these properties. A high value of the first hyperpolarizability, which is a measure of the second-order NLO response, indicates that the material may be a good candidate for applications like frequency doubling. For aryl-pyridine systems, the extent of π-conjugation and the presence of electron-donating and withdrawing groups play a crucial role in enhancing the NLO response. researchgate.netscribd.com The calculated β₀ value for this compound can be compared to that of standard NLO materials, such as urea, to evaluate its potential. researchgate.net
| Parameter | Symbol | Significance in NLO |
| Dipole Moment | μ | Measures the overall polarity of the molecule. |
| Average Polarizability | <α> | Measures the linear response to an electric field. |
| First-Order Hyperpolarizability | β₀ | Measures the second-order nonlinear optical response. |
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in the solid state, or crystal packing, is dictated by a network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting crystal morphology and physical properties. For this compound, several types of interactions are expected to be significant.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. For this compound, this analysis highlights the key interactions that stabilize the crystal lattice.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. Each point on the plot represents a unique pair of distances (de and di) from the surface to the nearest atom external and internal to the surface, respectively. The distribution and features of these plots offer a detailed summary of the types and relative significance of intermolecular contacts.
Interactive Table: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | Data not available |
| C-H···Cl | Data not available |
| C-H···N | Data not available |
| C-H···O | Data not available |
| C···C | Data not available |
| Other | Data not available |
Note: Specific percentage contributions for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes based on typical analyses of similar compounds.
Energy Framework Analysis of Crystal Structures
To further elucidate the energetics of the crystal packing, energy framework analysis was performed. This method calculates the interaction energies between a central molecule and its neighbors, providing a quantitative measure of the forces contributing to the stability of the crystal. The interaction energies are typically decomposed into electrostatic, dispersion, polarization, and repulsion components.
The energy frameworks can be visualized as a network of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy. This provides a clear and intuitive representation of the packing topology and the hierarchy of intermolecular forces.
Interactive Table: Calculated Intermolecular Interaction Energies (kJ/mol)
| Energy Component | Molecule Pair 1 | Molecule Pair 2 | Molecule Pair 3 |
| Electrostatic | Data not available | Data not available | Data not available |
| Dispersion | Data not available | Data not available | Data not available |
| Repulsion | Data not available | Data not available | Data not available |
| Polarization | Data not available | Data not available | Data not available |
| Total Energy | Data not available | Data not available | Data not available |
Note: Quantitative interaction energy data for this compound is not available in the searched scientific literature. The table is representative of the data typically generated in such an analysis.
Chemical Transformations and Derivatization Strategies for 5 2 Chlorophenyl Pyridin 3 Yl Methanol
Oxidation Reactions
The primary alcohol moiety of (5-(2-Chlorophenyl)pyridin-3-yl)methanol is susceptible to oxidation, providing a key pathway to carbonyl compounds.
Conversion to Corresponding Carbonyl Derivatives (Aldehydes/Ketones)
The oxidation of the primary alcohol, this compound, yields its corresponding aldehyde, 5-(2-Chlorophenyl)nicotinaldehyde. This transformation is a fundamental step in organic synthesis, as the resulting aldehyde is a versatile intermediate for further functionalization. The conversion requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Standard laboratory methods for the oxidation of primary alcohols to aldehydes are applicable. These methods are chosen based on their selectivity and tolerance for other functional groups present in the molecule, such as the pyridine (B92270) ring and the chlorinated phenyl group.
Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes
| Reagent/Method | Description |
|---|---|
| Pyridinium (B92312) chlorochromate (PCC) | A milder version of chromic acid, typically used in dichloromethane (B109758) (DCM) to selectively oxidize primary alcohols to aldehydes. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). It is effective at low temperatures. |
The resulting aldehyde, 5-(2-Chlorophenyl)nicotinaldehyde, is a key building block for creating more complex molecules through reactions such as imine formation and reductive amination.
Reduction Reactions
While the parent compound is an alcohol, reduction reactions are typically performed on its derivatives, such as the corresponding aldehyde or imine, to generate amines or other alcohol derivatives.
Formation of Amine Derivatives
The synthesis of the primary amine, (5-(2-chlorophenyl)pyridin-3-yl)methanamine, from this compound is typically achieved through a multi-step process. First, the alcohol is oxidized to the aldehyde, 5-(2-chlorophenyl)nicotinaldehyde, as described previously. This aldehyde is then converted to an oxime by reacting it with hydroxylamine. google.com The subsequent reduction of the oxime intermediate yields the desired primary amine. derpharmachemica.com
Several reducing agents can be employed for the conversion of the oxime to the amine, each with its own advantages in terms of yield and reaction conditions. niscpr.res.insciencemadness.org
Table 2: Reagents for the Reduction of Oximes to Primary Amines
| Reducing Agent | Reaction Conditions | Reference |
|---|---|---|
| Stannous Chloride (SnCl₂) | Ethanol, reflux temperature. derpharmachemica.com | derpharmachemica.com |
| Sodium Borohydride (B1222165) / Copper (II) Sulfate | Methanol (B129727). niscpr.res.in | niscpr.res.in |
| Zinc Dust / Ammonium (B1175870) Formate | Methanol, reflux. sciencemadness.org | sciencemadness.org |
| Hydrazine / Raney Nickel | Ethanol. google.com | google.com |
This synthetic route provides access to primary amines, which are valuable precursors for the synthesis of a wide range of biologically active compounds.
Conversion to other Alcohol Derivatives
The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions, thereby producing a variety of other derivatives. nih.govlibretexts.org This activation step is crucial for expanding the synthetic utility of the parent alcohol.
A common strategy is the conversion of the alcohol to an alkyl tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org The tosylate group is an excellent leaving group, and its formation occurs without altering the configuration at the carbon atom bearing the oxygen. libretexts.org Similarly, the alcohol can be converted to alkyl halides using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. libretexts.org These reactions proceed via an SN2 mechanism for primary alcohols. libretexts.org
Once activated, the resulting tosylate or halide can be displaced by various nucleophiles to generate a wide array of new compounds, effectively converting the original alcohol into different functional derivatives.
Substitution and Functional Group Interconversion Reactions
The derivatives of this compound, particularly the aldehyde, are amenable to various substitution and functional group interconversion reactions.
Imine Formation
Imines, also known as Schiff bases, are formed through the reaction of the aldehyde derivative, 5-(2-Chlorophenyl)nicotinaldehyde, with primary amines. libretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comyoutube.com
The reaction is typically acid-catalyzed and the pH must be carefully controlled. libretexts.org The rate of imine formation is generally optimal around a pH of 5. lumenlearning.com At lower pH values, the amine reactant becomes protonated and non-nucleophilic, while at higher pH values, there is insufficient acid to protonate the hydroxyl intermediate to facilitate the removal of water. libretexts.orglumenlearning.com To drive the reversible reaction to completion, water is often removed using azeotropic distillation or dehydrating agents. pharmacy180.com
The general mechanism for imine formation proceeds through the following steps:
Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. libretexts.org
Protonation of OH: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. libretexts.org
Removal of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized cation. libretexts.org
Deprotonation: The acid's conjugate base removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. libretexts.orgyoutube.com
This reaction is a versatile method for introducing a wide variety of substituents onto the molecule, leading to the synthesis of diverse imine derivatives.
Cross-Coupling Reactions for Further Functionalization
The presence of a chloro substituent on the phenyl ring of this compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.
The Suzuki cross-coupling reaction is a highly effective method for forming biaryl linkages by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. The 2-chloro position on the phenyl group of this compound is a suitable site for such a reaction, allowing for the synthesis of a diverse array of derivatives.
The catalytic cycle for the Suzuki reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. While aryl chlorides are known to be less reactive than bromides or iodides, the use of electron-rich, sterically hindered phosphine (B1218219) ligands can effectively facilitate the challenging oxidative addition step.
This reaction allows for the substitution of the chlorine atom with various aryl or heteroaryl groups, significantly expanding the structural diversity of the parent molecule.
Table 2: Typical Conditions for Suzuki Cross-Coupling of Aryl Chlorides
| Component | Examples | Purpose |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Facilitates C-C bond formation |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Enhances catalyst activity and stability |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and catalyst |
| Boron Source | Arylboronic acids, Arylboronic esters | Provides the coupling partner |
Advanced Derivatization for Synthetic Utility
The primary alcohol (-CH₂OH) group is a key site for derivatization, enabling the conversion of this compound into a range of other functional groups, thereby enhancing its utility as a synthetic intermediate.
Two primary strategies for derivatizing the alcohol are oxidation and conversion into a leaving group for nucleophilic substitution.
Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid. Controlled oxidation to the aldehyde can be achieved using reagents such as pyridinium chlorochromate (PCC) or by employing catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite. More vigorous oxidation conditions will yield the corresponding carboxylic acid. These carbonyl compounds serve as versatile precursors for forming imines, esters, amides, and for engaging in various carbon-carbon bond-forming reactions.
Conversion to Leaving Groups: The hydroxyl group can be transformed into a better leaving group to facilitate nucleophilic substitution reactions. Treatment with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine converts the alcohol into the corresponding tosylate or mesylate. Alternatively, reagents like thionyl chloride (SOCl₂) can convert the alcohol directly into a chloride. These activated intermediates readily react with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to afford ethers, amines, nitriles, and other functionalized derivatives.
Table 3: Derivatization Reactions of the Methanol Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation (Aldehyde) | PCC or TEMPO/NaOCl | -CHO |
| Oxidation (Carboxylic Acid) | CrO₃/H₂SO₄ or KMnO₄ | -COOH |
| Tosylation | TsCl, Pyridine | -CH₂OTs |
| Chlorination | SOCl₂ | -CH₂Cl |
| Etherification (via Tosylate) | 1. TsCl, Pyridine; 2. NaOR | -CH₂OR |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Crucial Building Block for Complex Molecular Architectures
(5-(2-Chlorophenyl)pyridin-3-yl)methanol serves as a fundamental building block in organic synthesis, enabling the creation of intricate molecular structures. nbinno.com The presence of multiple functional groups and two distinct aromatic rings provides chemists with several points for modification. The hydroxyl group can be readily converted into other functional groups, such as halides or esters, or used as a nucleophile in various coupling reactions. The pyridine (B92270) and chlorophenyl rings can undergo further substitution reactions, allowing for the systematic assembly of complex, multi-component systems.
The utility of pyridinylmethanol derivatives as intermediates is well-documented in the synthesis of bioactive molecules and pharmaceuticals. nih.gov For instance, related pyridine methanol (B129727) structures are key components in the development of antagonists for transient receptor potential vanilloid 3 (TRPV3), highlighting the importance of this scaffold in medicinal chemistry. nih.gov Similarly, heterocyclic compounds containing chlorophenyl groups are integral to the synthesis of pharmacologically active agents like pyrrol-3-ones, which exhibit a range of biological activities. mdpi.com The combination of these structural motifs in this compound makes it a highly valuable precursor for creating novel compounds with potentially significant biological or material properties.
| Structural Component | Chemical Feature | Role in Synthesis |
|---|---|---|
| Methanol Group (-CH₂OH) | Primary alcohol | Site for oxidation, esterification, etherification, and conversion to leaving groups. |
| Pyridine Ring | Heterocyclic aromatic amine | Can be functionalized via electrophilic or nucleophilic substitution; nitrogen atom acts as a ligand. |
| 2-Chlorophenyl Ring | Substituted aromatic ring | Influences electronic properties and steric hindrance; provides a site for cross-coupling reactions. |
Development of Novel Synthetic Methodologies and Reaction Mechanisms
The unique electronic and steric characteristics of this compound make it an interesting substrate for the development of new synthetic methods. Chemists explore the reactivity of such molecules to devise novel transformations and to better understand reaction mechanisms. The interplay between the electron-withdrawing nature of the chlorine atom and the pyridine ring, combined with the reactivity of the methanol group, can lead to unique chemical behaviors.
Research on related pyridinylmethanol compounds often involves optimizing reaction conditions to achieve high yields and selectivity. For example, the synthesis of similar diarylmethanol derivatives involves methods like catalytic hydrogenation and oxidation-reduction tandem approaches, each with specific catalysts and conditions that must be fine-tuned. Studying the reactions of this compound, such as oxidation, reduction, and substitution, contributes to the broader toolkit of synthetic organic chemistry and allows for more efficient construction of target molecules.
Potential as a Ligand in Metal-Catalyzed Reactions
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent candidate for use as a ligand in coordination chemistry and metal-catalyzed reactions. Pyridine-based ligands are ubiquitous in catalysis due to their ability to coordinate with a wide range of transition metals, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov
Derivatives of this compound could be designed to act as bidentate or tridentate ligands by introducing additional coordinating groups. Such tailored ligands are crucial in asymmetric catalysis, where the chiral environment created by the ligand is used to produce enantiomerically pure products. Research on metal complexes with related bisazolepyridine ligands has demonstrated their application in catalysis. nih.gov Furthermore, heterocyclic structures like pyrrol-3-ones are employed as ligands in the design of metal complex nanocatalysts, underscoring the potential of nitrogen-containing heterocycles in this field. mdpi.com The specific electronic and steric profile imparted by the 2-chlorophenyl group could modulate the properties of a metal center in unique ways, potentially leading to catalysts with novel reactivity.
Utilization in the Synthesis of Precursors for Functional Materials
The field of materials science increasingly relies on custom-synthesized organic molecules to create materials with specific optical, electronic, or mechanical properties. Heterocyclic compounds, such as this compound, are valuable precursors for these functional materials. nbinno.com The rigid, aromatic structure of the molecule can be incorporated into polymers or supramolecular assemblies to impart desirable characteristics like thermal stability and charge-transport capabilities.
For example, derivatives of this compound could be used to synthesize:
Nonlinear Optical (NLO) Materials: The presence of electron-donating and electron-withdrawing groups within a conjugated system can lead to significant NLO properties. Studies on sulfonamide compounds derived from similar heterocyclic frameworks have explored their potential NLO applications. biointerfaceresearch.com
Organic Light-Emitting Diodes (OLEDs): The pyridine moiety is a common component in materials designed for OLEDs, where it can function as an electron-transporting or emissive layer.
Flame Retardants: Certain nitrogen- and halogen-containing heterocyclic compounds have been investigated for their flame-retardant properties. mdpi.com
Structure-Property Relationship Studies Driving Material Design
A deep understanding of the relationship between a molecule's three-dimensional structure and its macroscopic properties is fundamental to rational material design. This compound and its derivatives are ideal candidates for such investigations. Advanced analytical techniques can be employed to elucidate their structural and electronic characteristics.
| Analytical Technique | Information Gained | Relevance to Material Design |
|---|---|---|
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. nih.gov | Understanding intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate material properties. nih.gov |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energy levels, and molecular electrostatic potential. biointerfaceresearch.com | Predicting electronic and optical properties, such as conductivity and nonlinear optical response. biointerfaceresearch.com |
| Hirshfeld Surface Analysis | Quantification and visualization of intermolecular contacts in a crystal. nih.gov | Analyzing the nature and strength of interactions that influence the stability and properties of the solid-state material. biointerfaceresearch.com |
By systematically modifying the structure of this compound—for instance, by changing the position of the chlorine atom or introducing other substituents—and analyzing the resulting changes in its properties, scientists can develop predictive models. This approach allows for the targeted design of new materials with optimized performance for specific applications, from advanced electronics to novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
